molecular formula C14H22N2O2S B2424751 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034452-41-8

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2424751
CAS No.: 2034452-41-8
M. Wt: 282.4
InChI Key: VPLLHGWZXZUEPI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a thiophenyl group, and a cyclopentylmethyl group attached to a urea moiety

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-18-8-7-15-13(17)16-11-14(5-2-3-6-14)12-4-9-19-10-12/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLHGWZXZUEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of 1-(thiophen-3-yl)cyclopentylmethylamine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Thiophenyl sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with substituted methoxyethyl groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
  • 1-(2-Methoxyethyl)-3-((1-(thiophen-4-yl)cyclopentyl)methyl)urea
  • 1-(2-Methoxyethyl)-3-((1-(furan-3-yl)cyclopentyl)methyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the specific positioning of the thiophenyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, thereby offering distinct advantages in certain applications.

Biological Activity

1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophen-3-yl substituted cyclopentyl moiety and a methoxyethyl group. Its molecular formula is C16H21N2O2SC_{16}H_{21}N_{2}O_{2}S with a molecular weight of approximately 282.40 g/mol. The unique structural attributes contribute to its diverse interactions in biological systems.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings have been shown to possess antimicrobial properties. For example, studies have indicated that certain thiourea derivatives can inhibit the growth of various bacteria and fungi .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In particular, (thio)ureas have been reported to exhibit selective cytotoxicity against various cancer types .
  • Anti-HIV Activity : Some derivatives of thiourea compounds have demonstrated effectiveness in inhibiting HIV replication, showcasing their potential in antiviral applications .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, thiophene derivatives have been noted for their ability to inhibit enzymes involved in cancer cell proliferation.
  • Molecular Interactions : The presence of hydrogen bond donors in the urea functional group enhances its ability to form interactions with biological macromolecules, potentially leading to altered cellular signaling pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
  • Cyclopentyl Group Attachment : Involves nucleophilic substitution reactions.
  • Urea Formation : The final step includes reacting the intermediate with isocyanates under controlled conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Compound NameBiological ActivityReference
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaAntitumor activity (GI50 = 25.1 μM)
N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)ureaGSK-3 inhibition (IC50 = 140 nM)
N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureasCytotoxicity against melanoma (IC50 values < 20 μM)

These findings highlight the potential therapeutic applications of compounds similar to this compound.

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